3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one
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Overview
Description
3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group attached to a pyrazinone ring, and a chloro-methoxyphenyl group attached to an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.
Attachment of the chloro-methoxyphenyl group: This step can be carried out using a nucleophilic aromatic substitution reaction, where the amino group on the pyrazinone ring reacts with a chloro-methoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one
- 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-thione
- 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-imine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the cyclopropyl group and the chloro-methoxyphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-chloro-4-methoxyanilino)-1-cyclopropylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-12-5-2-9(8-11(12)15)17-13-14(19)18(7-6-16-13)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYMMEPZTYLDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=CN(C2=O)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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